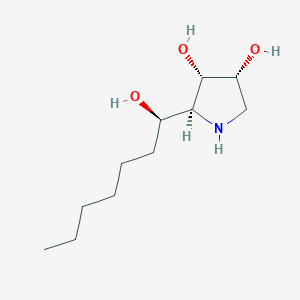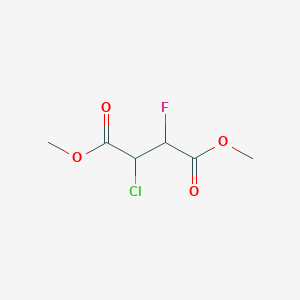
Dimethyl 2-chloro-3-fluorosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
化学反応の分析
Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted succinates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols or alcohols.
科学的研究の応用
Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.
Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.
Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C6H8ClFO4 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC名 |
dimethyl 2-chloro-3-fluorobutanedioate |
InChI |
InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChIキー |
AWSHNEUTLUGHHW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C(=O)OC)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


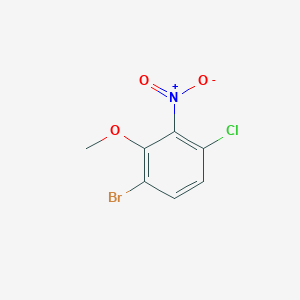
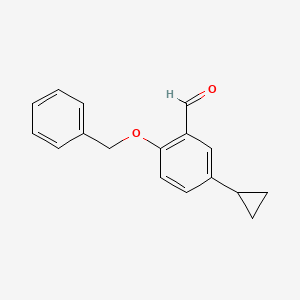
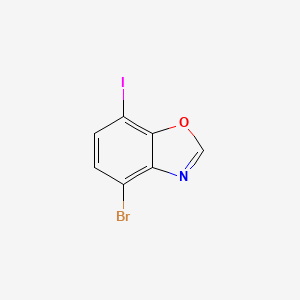
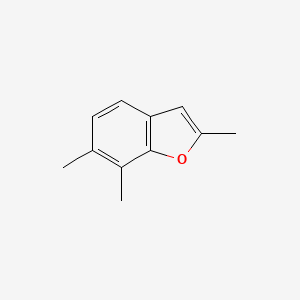
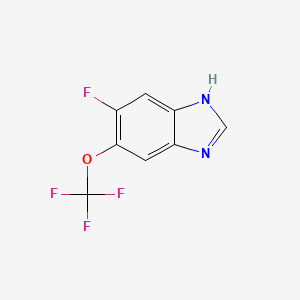
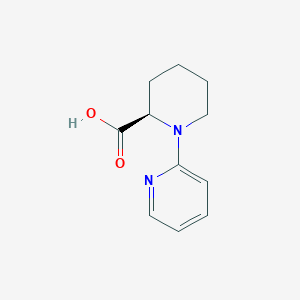
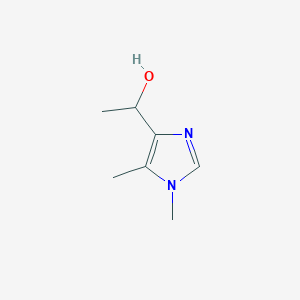
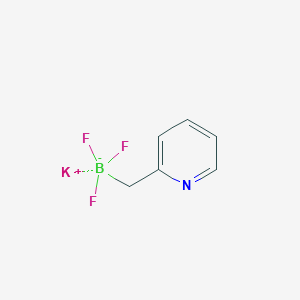
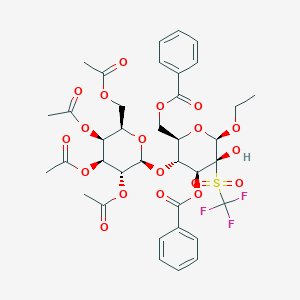
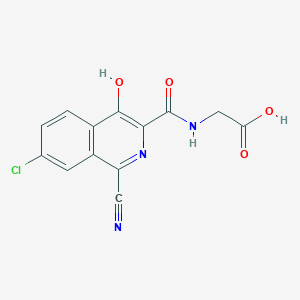
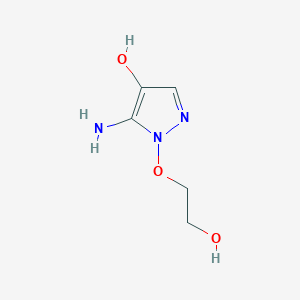

![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
